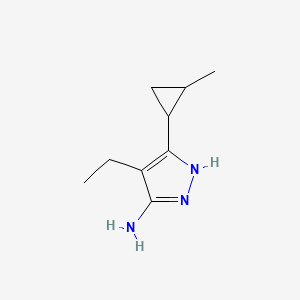

4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

4-ethyl-5-(2-methylcyclopropyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H15N3/c1-3-6-8(7-4-5(7)2)11-12-9(6)10/h5,7H,3-4H2,1-2H3,(H3,10,11,12) |

InChI Key |

MFUAXOVXWBCGJK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NN=C1N)C2CC2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

Introduction of the ethyl group: This can be done via alkylation using ethyl halides under basic conditions.

Introduction of the 2-methylcyclopropyl group: This can be achieved through a cyclopropanation reaction, where a suitable precursor such as an alkene is reacted with a carbene or carbenoid reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halides, acids, and bases, depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may yield various substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The unique steric and electronic characteristics of 4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine may enhance its efficacy against various pathogens.

- Anti-inflammatory Properties : The compound has potential applications in treating inflammatory conditions. Its structural similarity to known anti-inflammatory agents suggests it could modulate inflammatory pathways effectively.

- Neurological Disorders : The compound's ability to interact with specific receptors makes it a candidate for drug development targeting neurological disorders. Studies have focused on its interactions with neurotransmitter systems, which could lead to therapeutic advancements in treating conditions like depression or anxiety.

Material Science

- Polymer Chemistry : Due to its unique chemical structure, this compound can be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices may enhance the mechanical and thermal properties of the resulting materials.

- Nanotechnology : The compound's properties may allow it to be used in the development of nanoparticles for drug delivery systems, improving the bioavailability and targeted delivery of therapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory effects of pyrazole derivatives demonstrated that compounds similar to this compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests its application in formulating new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Analogues at Position 3 and 4

The substituents at positions 3 and 4 of the pyrazole core critically determine molecular interactions and bioactivity. Key analogues include:

Key Observations :

- Cyclopropyl vs. Aryl Groups : The 2-methylcyclopropyl group in the target compound provides a unique steric profile compared to aryl substituents (e.g., 4-fluorophenyl in ). This may enhance target selectivity in enzyme inhibition due to reduced π-π stacking interactions .

- Ethyl vs. Bulkier Groups : The ethyl group at position 4 balances lipophilicity and solubility, contrasting with isopropyl (higher lipophilicity) or 4-methoxybenzyl (bulkier, aromatic) groups .

Physicochemical Properties

- Lipophilicity : The 2-methylcyclopropyl group increases logP compared to phenyl or thiophene substituents, as seen in .

- Solubility : Ethyl at position 4 improves aqueous solubility relative to isopropyl or tert-butyl groups .

- Stability : Cyclopropyl groups enhance metabolic stability compared to esters or amides .

Biological Activity

4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound has been studied for various pharmacological effects, including its role in drug discovery and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

- Chemical Formula : C₉H₁₅N₃

- Molecular Weight : 165.24 g/mol

- CAS Number : 1187057-70-0

- Structure : The compound features a pyrazole ring substituted with an ethyl group and a 2-methylcyclopropyl moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. Key areas of investigation include:

1. Anticancer Activity

Research indicates that pyrazole derivatives often exhibit anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical carcinoma) | 20.5 | |

| MCF-7 (breast cancer) | 15.8 | |

| A549 (lung carcinoma) | 18.2 |

2. Anti-inflammatory Properties

Pyrazole derivatives have been noted for their anti-inflammatory effects through inhibition of cyclooxygenases (COX). The structure of this compound suggests potential COX inhibitory activity, which could be beneficial in treating inflammatory conditions.

3. Neuroprotective Effects

Some studies suggest that pyrazole compounds can exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress. This area remains under investigation but shows promise for treating neurodegenerative diseases.

Case Study 1: In Vitro Cytotoxicity

A study evaluated the cytotoxicity of several pyrazole derivatives, including this compound, against human cancer cell lines. The results demonstrated significant cytotoxic effects, with varying potency depending on the specific cell line tested.

Case Study 2: Structure-Activity Relationship (SAR)

The structure of this compound was analyzed to determine how modifications affect its biological activity. Research indicated that the presence of the cyclopropyl group enhances binding affinity to target proteins involved in cancer progression and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.